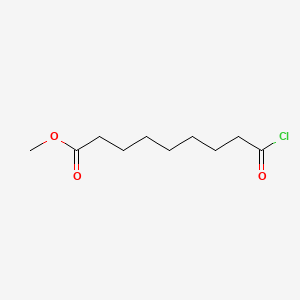

Methyl 9-chloro-9-oxononanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-chloro-9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZJAMAJAXTVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337733 | |

| Record name | Methyl 9-chloro-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56555-02-3 | |

| Record name | Nonanoic acid, 9-chloro-9-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56555-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-chloro-9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 9 Chloro 9 Oxononanoate

Synthesis from Azelaic Acid Derivatives

The most prominently documented route to Methyl 9-chloro-9-oxononanoate begins with derivatives of azelaic acid, particularly its mono-ester form. This bifunctional nature allows for selective transformation of the free carboxylic acid group.

Oxalyl Chloride-Mediated Chlorination of Mono Methyl Azelate

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, and the preparation of this compound is a classic example of this. The most frequently cited method involves the chlorination of 9-methoxy-9-oxononanoic acid (also known as mono methyl azelate or azelaic acid monomethyl ester) using oxalyl chloride.

The reaction is typically performed by dissolving the starting material, 9-methoxy-9-oxononanoic acid, in an anhydrous solvent, most commonly dichloromethane (B109758) (CH₂Cl₂). This is conducted in a dried flask under an inert nitrogen atmosphere to prevent any moisture from hydrolyzing the highly reactive reagents and product. Oxalyl chloride, diluted in the same anhydrous solvent, is then added dropwise to the solution while stirring. The reaction progress can be monitored using ¹H-NMR spectroscopy to confirm the conversion to the acyl chloride. This method is effective for producing the target compound, which is often used immediately in subsequent reactions without extensive purification due to its reactivity. researchgate.net

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | 9-Methoxy-9-oxononanoic acid (Mono Methyl Azelate) | A derivative of azelaic acid with one esterified carboxyl group. |

| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | A mild and effective reagent; byproducts (CO, CO₂, HCl) are gaseous and easily removed. wikipedia.org |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert solvent that dissolves reactants; must be anhydrous to prevent side reactions. |

| Atmosphere | Inert (Nitrogen) | Prevents hydrolysis of the acyl chloride product and reaction with atmospheric moisture. |

| Temperature | Room Temperature | The reaction proceeds efficiently under mild temperature conditions. |

Investigation of Alternative Chlorinating Agents for Enhanced Efficiency

While oxalyl chloride is a preferred reagent due to its mild conditions and the convenient removal of its gaseous byproducts, other chlorinating agents are commonly used for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org The investigation of these alternatives could offer advantages in terms of cost, availability, or specific reaction kinetics.

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent for preparing acyl chlorides. wikipedia.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also gases, which simplifies purification. wikipedia.org The reaction can be catalyzed by N,N-dimethylformamide (DMF). google.com

Phosphorus Chlorides: Reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective. However, they can sometimes lead to more side products and the purification can be more complex compared to methods using thionyl chloride or oxalyl chloride.

Bis(trichloromethyl) Carbonate (Triphosgene): Triphosgene is a solid, safer-to-handle alternative to gaseous phosgene. jcsp.org.pk It can convert carboxylic acids to acyl chlorides, often in the presence of a catalytic amount of DMF, under mild conditions. jcsp.org.pk

| Agent | Formula | Key Advantages | Common Conditions |

|---|---|---|---|

| Oxalyl Chloride | (COCl)₂ | Mild conditions, gaseous byproducts. wikipedia.org | DCM, often with catalytic DMF. commonorganicchemistry.com |

| Thionyl Chloride | SOCl₂ | Cost-effective, gaseous byproducts. wikipedia.org | Neat or in solvent, reflux, often with catalytic DMF. google.comcommonorganicchemistry.com |

| Triphosgene | C₃Cl₆O₃ | Solid, safer than phosgene, high efficiency. jcsp.org.pk | THF, catalytic DMF. jcsp.org.pk |

While these agents are standard for acyl chloride formation, specific studies optimizing their use for the synthesis of this compound from mono methyl azelate are not as prevalent in the literature as those using oxalyl chloride.

Exploration of Novel Synthetic Pathways

Beyond the standard route from azelaic acid, the development of novel synthetic pathways is crucial for improving efficiency, sustainability, and accessing different precursors.

Oxidative Approaches from Methyl Nonanoate (B1231133) Precursors

A theoretical pathway to this compound could involve the selective oxidation of a precursor like methyl nonanoate. This would require a method to functionalize the C9 position of the alkyl chain. Literature describes the oxidation of fatty acid methyl esters, but often at different positions or leading to other functional groups. For instance, studies on the oxidation of methyl esters like methyl hexanoate (B1226103) and methyl nonanoate have been conducted, primarily for understanding combustion or autooxidation, which lead to a complex mixture of products. researchgate.netscience.gov

The direct, high-yield conversion of methyl nonanoate to this compound via a one-step oxidative chlorination is a challenging transformation that is not well-documented. A more plausible, multi-step approach might involve:

Terminal oxidation of methyl nonanoate to form methyl 9-hydroxynonanoate.

Subsequent oxidation of the alcohol to a ketone (methyl 9-oxononanoate).

A final chlorination step, though this would likely involve α-chlorination of the ketone rather than formation of the target acyl chloride.

Therefore, oxidative approaches starting from methyl nonanoate to directly produce the acyl chloride, this compound, remain an area for future research and development.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 9 Chloro 9 Oxononanoate

Electrophilic Acylation Reactions

Methyl 9-chloro-9-oxononanoate is a versatile chemical intermediate, characterized by a nine-carbon chain with a reactive acyl chloride at one end and a methyl ester at the other. nih.gov This bifunctional nature allows it to participate in a variety of chemical transformations, most notably electrophilic acylation reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the creation of more complex molecules with potential applications in pharmaceuticals and materials science. numberanalytics.com

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Systems

The Friedel-Crafts acylation is a classic and widely utilized method in organic chemistry for attaching an acyl group to an aromatic ring. mdpi.comresearchgate.net This reaction proceeds via an electrophilic aromatic substitution mechanism, where the acyl chloride, in this case, this compound, is activated by a Lewis acid to form a highly electrophilic acylium ion. numberanalytics.combyjus.com This acylium ion then attacks the electron-rich aromatic or heteroaromatic ring, leading to the formation of a ketone. byjus.comvedantu.com

This reaction is significant for its ability to create a diverse range of aryl ketones, which are valuable precursors in the synthesis of various biologically active compounds and complex molecular architectures. numberanalytics.commdpi.com The reaction's efficiency and selectivity can be influenced by the choice of catalyst and reaction conditions. numberanalytics.com

The Friedel-Crafts acylation of indoles, a prominent heteroaromatic system, with this compound exhibits a high degree of regioselectivity. Research has consistently shown that the acylation of 1-substituted indoles occurs preferentially at the C3-position of the indole (B1671886) ring. mdpi.comresearchgate.netnih.gov This regioselectivity is a key aspect in the synthesis of 3-acylindoles, which are important structural motifs found in many alkaloids, drugs, and pharmaceutical agents, including some with anticancer properties. mdpi.comresearchgate.netmdpi.com

For instance, the reaction of N-methylindole with this compound in the presence of aluminum chloride (AlCl₃) in chloroform (B151607) yields Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.comresearchgate.net The structure of this product has been confirmed through various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.comresearchgate.net The selective formation of the 3-acyl derivative highlights the predictable nature of this reaction for constructing specific indole-based compounds. mdpi.comresearchgate.netnih.gov While the focus is often on regioselectivity, the stereochemical aspects of these reactions are also crucial, though less frequently discussed in the context of simple indole acylations unless chiral substrates or catalysts are involved.

Table 1: Friedel-Crafts Acylation of N-methylindole with this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

| N-methylindole | This compound | AlCl₃ | Chloroform | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | 40% | mdpi.com |

Lewis acids, particularly aluminum chloride (AlCl₃), play a pivotal role in facilitating Friedel-Crafts acylation reactions. numberanalytics.combyjus.com AlCl₃ functions as a catalyst by accepting a pair of electrons from the chlorine atom of the acyl chloride, this compound. byjus.comdoubtnut.com This coordination weakens the carbon-chlorine bond, leading to the formation of a highly reactive and electrophilic acylium ion (R-C=O⁺). numberanalytics.comvedantu.com

The generation of this acylium ion is the critical first step in the reaction mechanism. numberanalytics.com The acylium ion is resonance-stabilized, which prevents the rearrangements often observed in Friedel-Crafts alkylations. byjus.com Once formed, the acylium ion acts as the electrophile that attacks the aromatic ring. byjus.com The Lewis acid is typically used in stoichiometric amounts because it forms a complex with the resulting ketone product, which deactivates the catalyst. numberanalytics.combyjus.com The catalyst is regenerated during the aqueous workup step. byjus.com The choice and amount of the Lewis acid can significantly impact the reaction's efficiency and outcome. numberanalytics.com

Schotten-Baumann Type Amidation Reactions with Amines and Heterocycles

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acyl chlorides. iitk.ac.inwikipedia.org This reaction is typically carried out under basic conditions, often using an aqueous base, to neutralize the hydrochloric acid that is formed as a byproduct. byjus.comorganic-chemistry.org The reaction of this compound with various amines and nitrogen-containing heterocycles falls under this category, providing a direct route to a wide array of N-substituted nonanamides. nih.gov

These amidation reactions are crucial for creating compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals. nih.gov The reaction conditions are generally mild and the procedure is straightforward, making it a valuable tool in synthetic organic chemistry. iitk.ac.in

This compound readily reacts with aminopyridines and aminopyrimidines in a Schotten-Baumann type reaction to form the corresponding N-heterocyclic amides. nih.gov These reactions are typically performed in an anhydrous solvent like dichloromethane (B109758), using two equivalents of the amine. nih.gov One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid generated during the reaction. nih.gov

For example, reactions with 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731) yield Methyl 9-oxo-9-(pyridin-2-ylamino)nonanoate, Methyl 9-oxo-9-(pyridin-3-ylamino)nonanoate, and Methyl 9-oxo-9-(pyridin-4-ylamino)nonanoate, respectively. nih.gov Similarly, reactions with 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) produce the corresponding pyrimidinylamino derivatives. nih.gov In the case of 2-aminopyrimidine, a double acylation product has also been observed, where the amino group attacks two molecules of the acyl chloride. nih.gov The yields of these reactions are generally moderate. nih.gov

Table 2: Schotten-Baumann Reactions of this compound with Aminopyridines and Aminopyrimidines

| Amine Reactant | Product | Yield | Reference |

| 3-Aminopyridine | Methyl 9-oxo-9-(pyridin-3-ylamino)nonanoate | 55% | nih.gov |

| 2-Aminopyrimidine | Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | 32% | nih.gov |

| 4-Aminopyrimidine | Methyl 9-oxo-9-(pyrimidin-4-ylamino)nonanoate | 40% | nih.gov |

The reactivity of this compound also extends to the derivatization of other important heterocyclic systems such as benzimidazole (B57391) and benzotriazole (B28993). nih.gov These heterocycles are present in numerous biologically active compounds. The synthesis of benzimidazole and benzotriazole derivatives of this compound proceeds via a similar amidation pathway. nih.gov

The reaction involves the nucleophilic attack of the nitrogen atom of the benzimidazole or benzotriazole ring on the electrophilic carbonyl carbon of the acyl chloride. nih.gov This leads to the formation of a stable amide linkage, connecting the nine-carbon chain to the heterocyclic moiety. nih.gov These derivatization reactions expand the library of compounds that can be synthesized from this compound, opening avenues for the exploration of their potential applications in various fields, including medicinal chemistry. nih.govmdpi-res.com

Investigation of Dual Reactivity Patterns in Amidation Processes

The presence of two distinct electrophilic centers in this compound—the hard acyl chloride and the relatively softer methyl ester—gives rise to complex reactivity patterns, particularly in reactions with nucleophiles that contain multiple reactive sites, such as aminopyrimidines. The acyl chloride is the more reactive site and typically reacts first in amidation processes.

Research into the reaction between this compound and 2-aminopyrimidine has revealed the potential for a "double attack," leading to the formation of complex heterocyclic structures. The initial and expected reaction is the acylation of the exocyclic amino group of 2-aminopyrimidine by the acyl chloride. However, a subsequent intramolecular reaction can occur where a nitrogen atom within the pyrimidine (B1678525) ring attacks the ester carbonyl, leading to a cyclized product. This dual reactivity allows for the synthesis of novel pyrimidine-containing hybrid compounds.

The reaction conditions, including the solvent and temperature, as well as the electronic properties of the specific aminopyridine or aminopyrimidine used, can influence the outcome and the propensity for a secondary cyclization event.

| Reactant | Key Reaction Type | Observed Product Type | Reference |

|---|---|---|---|

| 2-Aminopyrimidine | Nucleophilic Acyl Substitution / Potential Intramolecular Cyclization | Amide-linked pyrimidine hybrids; potential for double attack leading to cyclized structures. | |

| Aminopyridines | Nucleophilic Acyl Substitution | Amide-linked pyridine (B92270) hybrids. | |

| 2-Aminothiazole (B372263) | Schotten-Baumann type reaction | Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. | |

| Tryptamine (B22526) | Nucleophilic Acyl Substitution | Methyl 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoate. |

Nucleophilic Substitution Reactions

The two carbonyl-based functional groups in this compound are both susceptible to nucleophilic attack, but their reactivity levels differ significantly.

The methyl ester group is a potential site for nucleophilic substitution, though it is considerably less reactive than the acyl chloride. Transformations such as hydrolysis to a carboxylic acid or transesterification with other alcohols are possible. However, these reactions typically require forcing conditions (e.g., strong acid or base catalysis and heat) which may not be compatible with the highly sensitive acyl chloride.

In synthetic strategies, the ester functionality is often addressed after the acyl chloride has been reacted. For instance, a series of derivatives can be synthesized to explore how modifications at the ester position, alongside changes at the other end of the chain, affect the biological activity of the final molecule. This implies a two-step approach where the acyl chloride is first converted into a stable amide or ketone, followed by the targeted transformation of the ester group.

The acyl chloride (chloro-ketone) moiety is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles under mild conditions. This high reactivity makes it a valuable tool for linking the nine-carbon azelaic acid backbone to other molecules.

A prominent application is in Friedel-Crafts acylation reactions. For example, this compound reacts with electron-rich aromatic compounds like N-methylindole in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a new carbon-carbon bond, yielding ketone products. This reaction provides a direct method for creating complex hybrids connecting heterocyclic scaffolds to the alkyl chain.

The acyl chloride also reacts efficiently with amine nucleophiles to form stable amide bonds, a reaction often used in the synthesis of potential bioactive agents.

| Reaction Type | Nucleophile Example | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | N-methylindole | AlCl₃ in Chloroform | Aryl ketone (Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate). | |

| Amidation (Schotten-Baumann) | 2-Aminothiazole | Base (e.g., pyridine) | Amide. |

Selective Reduction and Oxidation Chemistry

The selective reduction of the carbonyl groups in this compound or its derivatives presents a synthetic challenge due to the differing reactivity of the functional groups. The acyl chloride is the most easily reduced group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acyl chloride and the ester group to primary alcohols.

A more selective approach would involve a stepwise strategy:

Reaction of the Acyl Chloride : First, the highly reactive acyl chloride is converted into a less reactive functional group, such as a ketone (via Friedel-Crafts acylation) or an amide.

Selective Reduction : The resulting molecule, typically a keto-ester or an amide-ester, can then be subjected to selective reduction. For the keto-ester, sodium borohydride (B1222165) (NaBH₄) is a common reagent used to selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. Conversely, specific reagents or protection-deprotection strategies would be needed to reduce the ester in the presence of the ketone. The reduction of the ester group in the related compound Methyl

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 9 Chloro 9 Oxononanoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic compounds. For derivatives of methyl 9-chloro-9-oxononanoate, a suite of NMR experiments, including ¹H, ¹³C, DEPT, and 2D techniques, provides a complete picture of the molecular architecture. mdpi.comresearchgate.netmdpi.com These analyses are typically performed in deuterated solvents like chloroform (B151607) (CDCl₃). mdpi.comscispace.com

Proton NMR (¹H NMR) is fundamental for identifying the types and connectivity of hydrogen atoms within a molecule. In the analysis of this compound derivatives, ¹H NMR spectra confirm the successful incorporation of the nonanoate (B1231133) chain and pinpoint the site of substitution on the heterocyclic ring. mdpi.commdpi.comnih.gov

For instance, in the synthesis of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate , the structure was confirmed through detailed ¹H NMR analysis. mdpi.comresearchgate.net Similarly, for methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate , the spectrum revealed two characteristic doublets at δ = 7.42 and 7.00 ppm, corresponding to the C-4 and C-5 hydrogen atoms of the thiazole (B1198619) ring, which was crucial for confirming the structure. mdpi.com The aliphatic chain protons typically appear as a series of multiplets in the upfield region of the spectrum. scispace.comnih.gov

Table 1: Selected ¹H NMR Spectral Data for a this compound Derivative

| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| Methyl 9-oxo-9-(pyridin-3-ylamino)nonanoate | Pyridine-NH | 8.80 | broad singlet |

| Pyridine-CH | 8.42 | doublet | |

| Pyridine-CH | 8.24 | doublet of doublets | |

| Pyridine-CH | 7.26 | multiplet | |

| -COOCH₃ | 3.66 | singlet | |

| -CH₂CO-NH | 2.47 | triplet | |

| -CH₂COOCH₃ | 2.30 | triplet |

Data sourced from a study on pyridinylamino derivatives. nih.gov

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. When used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.commdpi.comgrafiati.com This is vital for the unambiguous assignment of all carbon signals in the synthesized derivatives. scispace.comnih.gov

In the characterization of compounds derived from this compound, the ¹³C NMR spectrum typically shows a signal for the ester carbonyl carbon around 174 ppm and another for the amide or keto-carbonyl carbon at a different downfield position. scispace.comnih.gov For example, the structure of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate was elucidated using both ¹³C NMR and DEPT experiments. mdpi.comresearchgate.net These techniques were also employed to confirm the structure of methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate . mdpi.comdntb.gov.ua

Table 2: Representative ¹³C NMR Data for a Pyrimidine (B1678525) Derivative

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

|---|---|---|

| Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | Ester C=O | 174.2 |

| Amide C=O | 172.5 | |

| Pyrimidine C | 158.4 | |

| Pyrimidine C | 158.2 | |

| Pyrimidine C | 156.9 | |

| Pyrimidine C | 110.2 | |

| -OCH₃ | 51.5 | |

| Aliphatic -CH₂- | 24.8 - 37.7 |

Data sourced from a study on pyrimidinylamino derivatives. scispace.com

Two-dimensional (2D) NMR techniques are powerful tools for determining the complete and unambiguous structure of complex molecules. grafiati.comunibo.it Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for establishing spatial relationships between atoms that are close in space but not necessarily connected through bonds. mdpi.commdpi.com

In the case of methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate , a NOESY-1D experiment was critical for confirming the site of acylation. mdpi.comdntb.gov.ua Irradiation of the methylene protons (CH₂) adjacent to the amide group resulted in a Nuclear Overhauser Effect (NOE) on the signal corresponding to the C-4 hydrogen of the thiazole ring. mdpi.com This spatial proximity confirmed that the acyl chain was attached to the endocyclic nitrogen atom rather than the exocyclic one. mdpi.com

Similarly, for methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate , a NOESY-1D experiment was used to provide unequivocal structural proof. mdpi.comresearchgate.net When the signal for the proton adjacent to the nitrogen in the indole (B1671886) ring was irradiated, a positive NOE was observed with the methyl group attached to the nitrogen, confirming the substitution pattern. mdpi.com Other 2D techniques such as COSY, HSQC, and HMBC are also frequently used to provide full spectral assignments. unibo.itresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. mdpi.comresearchgate.netmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing relatively large and thermally fragile molecules. It is routinely used to confirm the molecular weight of the synthesized derivatives of this compound. mdpi.comresearchgate.netmdpi.comdntb.gov.ua The analysis typically reveals the molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. scispace.comnih.govunibo.it The observed mass confirms the successful synthesis of the target compound. For example, the ESI-MS spectrum of methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate showed a peak at m/z 280, corresponding to the [M+H]⁺ ion. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. scispace.commdpi-res.com HRMS is therefore a definitive tool for confirming the identity of a newly synthesized compound. nih.govmdpi.com

For instance, in the synthesis of methyl 9-oxo-9-(pyridin-2-ylamino)nonanoate , HRMS was used to verify the elemental composition. nih.gov The calculated exact mass for the sodium adduct [C₁₅H₂₂N₂NaO₃]⁺ was 301.1523, and the experimentally found mass was 301.1528, confirming the proposed structure. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate |

| Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate |

| Methyl 9-oxo-9-(pyridin-2-ylamino)nonanoate |

| Methyl 9-oxo-9-(pyridin-3-ylamino)nonanoate |

| Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate |

| Azelaic acid |

| 9-Methoxy-9-oxononanoic acid |

| N-methyl indole |

| 2-aminothiazole (B372263) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The interaction of infrared radiation with a molecule causes vibrations of the chemical bonds, such as stretching and bending. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, or wavenumber, which is recorded as a peak in the IR spectrum. This provides a unique "fingerprint" of the molecule. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of its two key functional groups: the methyl ester and the acyl chloride.

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid method for obtaining high-quality infrared spectra. The analysis of this compound using FT-IR would reveal characteristic absorption bands that confirm its structure. The molecule possesses a long aliphatic chain, a methyl ester group (-COOCH₃) at one end, and a highly reactive acyl chloride group (-COCl) at the other.

The most prominent features in the FT-IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl functionalities, two distinct strong absorption bands are expected. The methyl ester carbonyl stretch typically appears in the region of 1750-1735 cm⁻¹. The acyl chloride carbonyl stretch is found at a higher frequency, generally in the range of 1815-1785 cm⁻¹, due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond.

In addition to the carbonyl absorptions, other characteristic peaks would be observed. The C-O stretching vibration of the ester group is expected to show a strong band between 1300 and 1000 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups (-CH₂-) in the nonanoate chain would appear as strong, sharp peaks in the 2950-2850 cm⁻¹ region. Furthermore, a band corresponding to the C-Cl stretch of the acyl chloride group is anticipated in the 800-600 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1815 - 1785 | Strong |

| Methyl Ester | C=O Stretch | 1750 - 1735 | Strong |

| Aliphatic Chain | C-H Stretch | 2950 - 2850 | Strong |

| Methyl Ester | C-O Stretch | 1300 - 1000 | Strong |

| Acyl Chloride | C-Cl Stretch | 800 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

This compound contains two isolated carbonyl groups (one in the ester and one in the acyl chloride) which are the primary chromophores, or light-absorbing parts of the molecule. These carbonyl groups are not conjugated with any other π-systems. Consequently, the main electronic transition observable in the near-UV region is the weak n → π* (n to pi-star) transition. This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to an anti-bonding π* orbital of the carbonyl group.

This n → π* transition for isolated carbonyl compounds is characteristically weak, meaning it has a low molar absorptivity (ε), and it typically occurs in the region of 270-300 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis. It is important to note that this absorption is often a broad and low-intensity peak. The absence of any significant absorption at wavelengths longer than 300 nm would confirm the lack of extended conjugation in the molecule.

While specific experimental UV-Vis data for this compound is not widely published, its derivatives have been characterized using this technique. archive.orgresearchgate.net For example, upon reaction to form a more conjugated system, such as in the case of Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, the UV-Vis spectrum would be expected to shift to longer wavelengths (a bathochromic or red shift) and increase in intensity, reflecting the new, more extensive chromophore.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| C=O (Ester) | n → π | ~270 - 300 | Low |

| C=O (Acyl Chloride) | n → π | ~270 - 300 | Low |

Computational Chemistry and Mechanistic Insights into Methyl 9 Chloro 9 Oxononanoate Reactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cost-effective and reliable quantum chemical method for investigating the molecular structure, vibrational frequencies, and energies of molecules. scholarsresearchlibrary.com It offers a good balance between accuracy and computational expense, often providing results comparable to more demanding methods like Møller-Plesset perturbation theory (MP2). scholarsresearchlibrary.com For a molecule like Methyl 9-chloro-9-oxononanoate, which combines a long aliphatic chain with two distinct functional groups (an ester and an acyl chloride), DFT studies are invaluable for elucidating its intrinsic properties.

The presence of a long alkyl chain in this compound gives rise to a multitude of possible conformations due to rotation around its numerous single bonds. Computational geometry optimization is essential to identify the most stable conformers and their relative energies.

For long-chain fatty acid methyl esters (FAMEs), studies have shown that the lowest energy conformer typically possesses an "all-trans" structure. researchgate.net However, other conformers, resulting from different torsions about the backbone, often lie close in energy to this global minimum. researchgate.net This suggests that at ambient temperatures, a sample of this compound would likely exist as a mixture of several conformers. researchgate.netnih.gov The conformational search can be initiated by systematically varying the dihedral angles along the carbon chain to generate numerous starting geometries, which are then optimized to find the nearest energy minimum. nih.gov For complex esters, it has been noted that different levels of theory may be more successful for specific conformers; for instance, MP2/cc-pVDZ might be more suitable for certain conformers while MP2/6-311++G(d,p) is better for others. nih.gov

A key aspect of related phenyl esters is that the most stable conformer is often significantly nonplanar. cdnsciencepub.com For this compound, the conformational landscape would be primarily dictated by the flexible nine-carbon chain.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kJ/mol) |

| I (All-trans) | ~180° | ~180° | 0.00 |

| II (Gauche-1) | ~60° | ~180° | 2.50 |

| III (Gauche-2) | ~180° | ~60° | 2.65 |

| IV (Double-Gauche) | ~60° | ~60° | 5.10 |

This table presents hypothetical data for illustrative purposes, based on typical values for long-chain alkanes and esters.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are powerful tools to probe this structure.

Frontier Molecular Orbitals (FMO): The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity. allsubjectjournal.com A smaller HOMO-LUMO gap generally implies higher reactivity. allsubjectjournal.com For this compound, the acyl chloride moiety, with its electron-withdrawing chlorine atom, is expected to significantly influence the LUMO, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the π* orbital of the acyl chloride C=O group |

| HOMO | -8.2 | Primarily localized on the lone pairs of the oxygen and chlorine atoms |

| Energy Gap (ΔE) | 6.7 | Indicates moderate reactivity, with a highly electrophilic site |

This table contains hypothetical values calculated at a DFT/B3LYP level for illustrative purposes.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex wave function into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides detailed insights into charge distribution and, crucially, the stabilizing effects of electron delocalization through hyperconjugative interactions. sphinxsai.com These interactions are evaluated by second-order perturbation theory, where a larger E(2) value indicates a more significant interaction between an electron donor orbital (like a lone pair or a bond) and an electron acceptor orbital (typically an antibonding orbital). sphinxsai.comuni-muenchen.de In this compound, significant delocalization is expected from the oxygen lone pairs into the antibonding π* orbital of the adjacent carbonyl groups (n → π*), stabilizing the molecule. The analysis can also quantify the polarity of bonds, such as the highly polar C-Cl and C=O bonds. uni-muenchen.de

Table 3: Illustrative NBO Second-Order Perturbation Analysis for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of Ester | π* (C=O) of Ester | ~35.0 | n → π |

| LP (O) of Acyl Chloride | π (C=O) of Acyl Chloride | ~45.0 | n → π |

| LP (Cl) | σ (C-C) | ~5.0 | n → σ* |

This table presents plausible NBO analysis results to illustrate the stabilizing electronic interactions within the molecule.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. scholarsresearchlibrary.compreprints.org These theoretical spectra serve as a powerful tool for interpreting and assigning experimental data. The calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (e.g., 0.9614 for B3LYP) to improve agreement. nih.gov

For this compound, vibrational calculations can precisely assign specific absorption bands to the stretching and bending modes of its functional groups. preprints.org For example, distinct C=O stretching frequencies are expected for the ester and the acyl chloride groups. Studies on related carboxylic acids and esters show a correlation between the C=O stretching frequency and the electronic environment. nih.govacs.org The acyl chloride C=O stretch would typically appear at a higher wavenumber than the ester C=O stretch due to the strong inductive effect of the chlorine atom.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| C-H Stretching (Alkyl) | 2900-3100 | 2850-3000 |

| C=O Stretching (Acyl Chloride) | ~1805 | ~1800 |

| C=O Stretching (Ester) | ~1740 | ~1735 |

| C-O Stretching (Ester) | ~1240 | 1150-1250 |

| C-Cl Stretching | ~750 | 650-850 |

Frequencies are based on typical values for these functional groups from DFT calculations and experimental data. preprints.org

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. researchgate.net

Reactions of acyl chlorides, such as the esterification of this compound with an alcohol, proceed via a nucleophilic acyl substitution mechanism. chemguide.co.uksavemyexams.com Computational analysis can locate the transition state (TS) for each step of this process. The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This leads to the formation of a high-energy tetrahedral intermediate via a first transition state (TS1). mdpi.comresearchgate.net The subsequent collapse of this intermediate, involving the reformation of the C=O double bond and the expulsion of the chloride leaving group, proceeds through a second transition state (TS2). chemguide.co.uk By analyzing the geometry of these transition states, one can understand the precise atomic motions involved in bond formation and cleavage.

Table 5: Hypothetical Geometric Parameters of the First Transition State (TS1) for the Reaction with Methanol (B129727)

| Parameter | Value (Å / degrees) | Description |

| C-O (nucleophile) distance | ~2.10 Å | The bond being formed between the acyl carbon and the methanol oxygen. |

| C=O (carbonyl) distance | ~1.35 Å | The carbonyl bond is elongating as it takes on more single-bond character. |

| O-C-O Angle | ~105° | Approaching the tetrahedral geometry of the intermediate. |

| Imaginary Frequency | ~ -350 cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

This table presents plausible data for a transition state structure in a nucleophilic acyl substitution reaction. researchgate.net

The reaction of an acyl chloride like this compound with a nucleophile such as an alcohol or amine is known to be highly favorable. chemguide.co.uk Computational studies would confirm this by showing a large negative enthalpy of reaction (highly exothermic) and a relatively low activation energy barrier. libretexts.org This low barrier is a direct consequence of the high electrophilicity and instability of the acyl chloride starting material, which is poorly stabilized by resonance compared to other carboxylic acid derivatives like amides or esters. libretexts.org The energetic profile can also rationalize why the formation of the tetrahedral intermediate is often the rate-determining step in such transformations. mdpi.com

Table 6: Hypothetical Energetic Profile for the Esterification of this compound with Methanol

| Species | Relative Free Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 (TS1) | +45 |

| Tetrahedral Intermediate | +15 |

| Transition State 2 (TS2) | +25 |

| Products | -80 |

This table illustrates a typical energetic profile for a highly favorable nucleophilic acyl substitution reaction. nih.govnih.gov

In Silico Prediction of Reactivity and Selectivity Patterns

Computational chemistry offers powerful tools for understanding and predicting the chemical behavior of molecules like this compound. Through in silico modeling, researchers can gain deep mechanistic insights into reaction pathways, transition states, and the factors governing reactivity and selectivity. These theoretical investigations, often employing methods like Density Functional Theory (DFT), complement experimental findings and guide the design of new synthetic strategies. researchgate.netresearchgate.net

The reactivity of this compound is centered around its two primary functional groups: the methyl ester and the highly reactive acyl chloride. Computational models can precisely quantify the electronic properties of these groups, predicting their behavior in chemical reactions.

Predicted Reactivity Hotspots:

In silico calculations of atomic charges and electrostatic potential maps reveal the distribution of electron density across the molecule. For this compound, these models consistently predict a significant partial positive charge on the carbonyl carbon of the acyl chloride group. This electron deficiency makes it a prime target for nucleophilic attack, confirming its role as a potent acylating agent. The carbonyl oxygen carries a partial negative charge, while the chlorine atom also acts as an effective leaving group.

| Atom | Calculated Partial Charge (a.u.) | Role in Reactivity |

| Acyl Chloride Carbonyl Carbon | +0.75 to +0.85 | Highly electrophilic center |

| Acyl Chloride Carbonyl Oxygen | -0.60 to -0.70 | Nucleophilic site for Lewis acids |

| Chlorine Atom | -0.15 to -0.25 | Good leaving group |

| Ester Carbonyl Carbon | +0.65 to +0.75 | Electrophilic, but less reactive than acyl chloride |

Note: The values presented are representative and may vary based on the computational method and basis set used.

Predicting Selectivity in Reactions:

Computational modeling is particularly valuable for predicting the selectivity of reactions where multiple outcomes are possible. This includes regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts).

Case Study: Friedel-Crafts Acylation

This compound is used in Friedel-Crafts acylation reactions, for instance, with N-methyl indole (B1671886). mdpi.com Experimental results show that the acylation predominantly occurs at the C3 position of the indole ring. mdpi.com Computational studies can elucidate the reasons for this selectivity by modeling the reaction mechanism. This involves calculating the activation energies for the formation of intermediates corresponding to acylation at different positions of the indole nucleus. The pathway with the lowest activation energy barrier is the most kinetically favored.

| Site of Acylation (N-methyl indole) | Calculated Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C3-position | 0 (Reference) | Major Product |

| C2-position | +5 to +8 | Minor or no product |

| N1-position | +12 to +15 | Not favored |

Note: These are illustrative values derived from general principles of indole reactivity.

Case Study: Amidation with Multifunctional Nucleophiles

In reactions with molecules containing several potential nucleophilic sites, such as 2-aminothiazole (B372263), this compound can exhibit chemoselectivity. mdpi.com 2-aminothiazole possesses both an exocyclic amino group and an endocyclic nitrogen atom. In silico modeling can predict which nitrogen atom is more nucleophilic and therefore more likely to attack the acyl chloride. By comparing the energy profiles of the competing reaction pathways—N-acylation at the amino group versus acylation at the ring nitrogen—the model can predict the formation of the experimentally observed product, methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. mdpi.comresearchgate.net

The calculations would involve modeling the transition states for both possible attacks. The transition state leading to the observed iminothiazole product is expected to have a lower free energy of activation (ΔGǂ), making it the kinetically preferred pathway. researchgate.netrsc.org

Applications of Methyl 9 Chloro 9 Oxononanoate As a Synthetic Intermediate

Precursor in the Synthesis of Bioactive Molecules

The reactivity of the acyl chloride group in methyl 9-chloro-9-oxononanoate allows for its straightforward conjugation to various nucleophiles, such as amines, to form stable amide bonds. This reaction is fundamental to its application in medicinal chemistry for the development of novel therapeutic agents.

This compound is a key building block in the synthesis of hybrid molecules that combine an azelayl scaffold with various heterocyclic systems. researchgate.netmdpi.com These syntheses are often achieved through a Schotten-Baumann-type reaction, where the acyl chloride reacts with the amino group of a heterocyclic compound, such as aminopyridines, aminopyrimidines, or 2-aminothiazole (B372263). researchgate.netnih.govmdpi.com This reaction covalently links the fatty acid-derived chain to the heterocyclic ring, creating a new hybrid molecule. researchgate.net

Researchers have successfully synthesized a variety of these hybrid compounds, including derivatives of pyridine (B92270), pyrimidine (B1678525), benzimidazole (B57391), and benzotriazole (B28993). nih.govmdpi.com For instance, reacting this compound with different aminopyridines (2-aminopyridine, 3-aminopyridine, 4-aminopyridine) and aminopyrimidines (2-aminopyrimidine, 4-aminopyrimidine (B60600), 5-aminopyrimidine) has yielded a series of novel azelayl-heterocyclic structures. nih.govmdpi.com In the case of 2-aminopyrimidine (B69317), a double-acylation product, where two molecules of the acyl chloride react with the amine, has also been observed. nih.govmdpi.com

Another important reaction type is the Friedel-Crafts acylation, which has been used to attach the azelayl moiety to electron-rich aromatic systems like N-methyl indole (B1671886). mdpi.comresearchgate.net This method creates a carbon-carbon bond between the acyl group and the indole ring, resulting in compounds such as methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.comresearchgate.net These synthetic strategies demonstrate the utility of this compound in generating a diverse library of hybrid molecules for biological evaluation. researchgate.netmdpi.com

Table 1: Examples of Azelayl-Heterocyclic Compounds Synthesized from this compound

| Heterocyclic Reactant | Resulting Product | Reaction Type | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Aminopyridine | Methyl 9-oxo-9-(pyridin-3-ylamino)nonanoate | Schotten-Baumann | 55% | 75.5–77.7 |

| 4-Aminopyrimidine | Methyl 9-oxo-9-(pyrimidin-4-ylamino)nonanoate | Schotten-Baumann | 40% | 92.0–94.2 |

| 2-Aminopyrimidine | Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | Schotten-Baumann | 32% | 86.2–87.3 |

| 1H-Benzo[d]imidazol-2-amine | Methyl 9-((1H-benzo[d]imidazol-2-yl)amino)-9-oxononanoate | Schotten-Baumann | 45% | 179.5–181.3 |

Data sourced from multiple studies. mdpi.comnih.govmdpi.com

Several of the azelayl-heterocyclic hybrids synthesized from this compound have been designed and investigated as potential histone deacetylase inhibitors (HDACi). nih.govmdpi.com HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. The design of these hybrid molecules is inspired by the structural features of known HDACi. nih.gov

The azelayl moiety is a key component in this design, as it mimics a part of 9-hydroxystearic acid (9-HSA), an endogenous lipid that exhibits HDAC inhibitory activity and has antiproliferative effects on cancer cells. nih.govmdpi.comresearchgate.net The structure of the synthesized hybrids is also analogous to the well-known HDACi vorinostat. nih.gov In these potential inhibitors, the heterocyclic group serves as a "cap" that interacts with the surface of the enzyme, while the long carbon chain of the azelayl group acts as a linker that fits into the enzyme's catalytic tunnel. The terminal methyl ester can then interact with the zinc ion present in the active site. Studies on azelayl derivatives connected to a benzothiazolyl group have previously shown them to be active as HDACi. nih.gov This has motivated the synthesis of new derivatives with pyridine, pyrimidine, and other heterocyclic caps (B75204) using this compound as the key intermediate. nih.govmdpi.com

The broader application of this compound is as a precursor for agents with potential antitumor activity. mdpi.comresearchgate.net The development of HDAC inhibitors is a significant part of this effort, but the resulting hybrid molecules have been tested for general antiproliferative activity against various human cancer cell lines, including osteosarcoma and colon cancer. researchgate.netnih.govresearchgate.net

For example, hybrid compounds bearing pyridinyl and pyrimidinyl groups connected to the azelayl chain have shown antiproliferative activity. researchgate.net Similarly, the combination of a tryptamine (B22526) scaffold with the azelayl moiety, made possible by using this compound, has produced compounds that retain biological activity in hematological cancer cell lines. researchgate.netmdpi.com The synthesis of an indole-azelayl hybrid via Friedel-Crafts acylation was also pursued due to the prevalence of indole structures in pharmaceuticals, including anticancer agents. mdpi.comresearchgate.net This positions this compound as a critical tool for synthesizing novel compounds that merge the structural features of bioactive heterocycles with the fatty acid-like chain of azelaic acid, aiming to create new and effective pharmacologically relevant molecules. mdpi.commdpi.com

Utilization in Polymer and Material Science

Beyond pharmaceuticals, the chemical structure of this compound and its derivatives holds potential in the field of polymer and material science. Its bifunctional nature allows it to serve as a building block for creating new polymers.

This compound is primarily considered a precursor to monomers rather than a direct monomer itself for most polymerization processes. Its derivative, methyl 9-oxononanoate (B1257084), is identified as a valuable bio-based monomer for the synthesis of polymers. chemicalbook.comresearchgate.net Methyl 9-oxononanoate can be derived from renewable resources like vegetable oils and serves as a building block for high-value polymers. researchgate.net The conversion of this compound into other functional groups would be necessary to create monomers suitable for specific polymerization reactions, such as polycondensation or addition polymerization. For example, reduction of the related methyl 9-oxononanoate yields methyl 9-hydroxynonanoate, another important polymer precursor used for creating polyesters. rsc.org

The use of monomers derived from azelaic acid, such as those accessible from this compound, allows for the development of novel polymer architectures with specific, tailored properties. researchgate.net The nine-carbon aliphatic chain of the azelayl moiety can be incorporated into polymer backbones, such as polyamides or polyesters, to impart flexibility and hydrophobicity. The ability to synthesize derivatives with different functional groups (e.g., ester, acid, hydroxyl) from a common precursor like this compound provides a route to a variety of monomers. This versatility could enable the creation of new biomaterials, specialty plastics, or coatings. researchgate.netmdpi.com For instance, spiropyrans modified with reactive substituents are noted for their use in creating smart materials, and the synthetic flexibility offered by intermediates like this compound is valuable in constructing such complex functional molecules. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 56555-02-3 | C10H17ClO3 |

| 9-Methoxy-9-oxononanoic acid (Monomethyl azelate) | 2104-19-0 | C10H18O4 |

| Oxalyl chloride | 79-37-8 | C2Cl2O2 |

| Methyl 9-oxo-9-(pyridin-3-ylamino)nonanoate | Not Available | C15H22N2O3 |

| Methyl 9-oxo-9-(pyrimidin-4-ylamino)nonanoate | Not Available | C14H21N3O3 |

| Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | Not Available | C14H21N3O3 |

| Methyl 9-((1H-benzo[d]imidazol-2-yl)amino)-9-oxononanoate | Not Available | C17H23N3O3 |

| N-Methyl indole | 603-76-9 | C9H9N |

| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Not Available | C19H25NO3 |

| 2-Aminothiazole | 96-50-4 | C3H4N2S |

| 9-Hydroxystearic acid (9-HSA) | 3389-49-9 | C18H36O3 |

| Vorinostat | 149647-78-9 | C14H20N2O3 |

| Tryptamine | 61-54-1 | C10H12N2 |

| Methyl 9-oxononanoate | 1931-63-1 | C10H18O3 |

Intermediate in Agrochemical Development

This compound serves as a versatile bifunctional building block in the synthesis of complex molecules, some of which are of interest in the agrochemical sector. Its utility stems from the presence of two distinct reactive sites: a terminal methyl ester and a highly reactive acyl chloride group. This structure allows for sequential and selective reactions to build elaborate chemical frameworks.

The development of novel agrochemicals often involves the creation of compounds containing nitrogen-based heterocyclic rings, which are known to be important scaffolds in this field of chemistry. nih.gov this compound is a key reagent for introducing a nine-carbon aliphatic chain onto these heterocyclic systems. Through reactions such as Schotten-Baumann type condensations or Friedel-Crafts acylations, this compound can be coupled with various amine-containing heterocycles. researchgate.netresearchgate.net

Research has demonstrated the successful synthesis of various heterocyclic derivatives using this compound as the acylating agent. These reactions typically involve the nucleophilic attack of a nitrogen atom from the heterocyclic amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the release of hydrochloric acid. nih.gov

Detailed research findings have shown its reactivity with several nitrogen-containing scaffolds:

Thiazole (B1198619) Derivatives: The reaction between 2-aminothiazole and this compound yields methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate. researchgate.netmdpi-res.comdntb.gov.uaresearchgate.netgrafiati.com This Schotten-Baumann type reaction proceeds in dichloromethane (B109758) at room temperature, and the product can be isolated with a yield of 43% after purification. mdpi-res.com

Pyridine and Pyrimidine Derivatives: The compound readily reacts with aminopyridines and aminopyrimidines in anhydrous dichloromethane. nih.gov These reactions typically use two equivalents of the amine reagent to neutralize the hydrochloric acid formed during the course of the reaction. nih.gov Specific products synthesized include methyl 9-oxo-9-(pyrimidin-4-ylamino)nonanoate and methyl 9-oxo-9-(pyrimidin-5-ylamino)nonanoate. nih.gov

Indole Derivatives: Friedel-Crafts acylation between N-methyl indole and this compound, catalyzed by aluminum chloride (AlCl₃) in chloroform (B151607), produces methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. researchgate.net

The ability to attach a long carbon chain with a terminal ester group to these biologically relevant heterocyclic cores makes this compound a valuable intermediate for creating novel molecules that can be screened for potential agrochemical applications. The ester group can be further hydrolyzed to the corresponding carboxylic acid, providing another functional handle for modification. mdpi.com

Interactive Data Table: Examples of Agrochemical Scaffolds Synthesized from this compound

| Reactant | Reaction Type | Product | Citation |

|---|---|---|---|

| 2-Aminothiazole | Schotten-Baumann | Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate | researchgate.netmdpi-res.com |

| Aminopyridines | Nucleophilic Acyl Substitution | Methyl 9-oxo-9-(pyridinylamino)nonanoate derivatives | nih.gov |

| Aminopyrimidines | Nucleophilic Acyl Substitution | Methyl 9-oxo-9-(pyrimidinylamino)nonanoate derivatives | nih.gov |

| N-Methyl Indole | Friedel-Crafts Acylation | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | researchgate.net |

| Tryptamine | Nucleophilic Acyl Substitution | Methyl 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoate | mdpi.comunipr.it |

Applications in Advanced Materials Synthesis

The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of advanced materials, particularly polymers. The molecule possesses a methyl ester at one end and a highly reactive acyl chloride at the other, which are ideal functional groups for step-growth polymerization reactions.

This AB-type monomer can, in principle, undergo self-condensation or react with other monomers (A-A or B-B types) to form polyesters and polyamides. The acyl chloride group provides a highly reactive site for forming ester or amide linkages, while the less reactive methyl ester can be activated for reaction under different conditions, for example, through transesterification.

While specific research detailing the homopolymerization of this compound is not widely published, its utility is demonstrated through its use in synthesizing more complex molecules that can serve as precursors to functional materials. For instance, its synonym, 8-carbomethoxyoctanoyl chloride, is used in reactions to create ketone intermediates which can be incorporated into larger structures. The synthesis of functionalized polymers is a known application for reagents that react with 8-carbomethoxyoctanoyl chloride.

Furthermore, the related compound, methyl 9-oxononanoate, has been identified as a potential polymer precursor. This suggests that derivatives like this compound, with its enhanced reactivity due to the acyl chloride group, are also strong candidates for polymer synthesis.

The reactions this molecule undergoes are also relevant to materials science. The Friedel-Crafts reaction, which readily occurs with this compound, is a cornerstone method for producing hyper-crosslinked polymers. researchgate.net These materials are characterized by their high surface area and porous structure, making them suitable for applications in adsorption and separation processes. researchgate.net

The general synthetic utility of this compound allows for the creation of long-chain amide and ester derivatives. For example, it has been reacted with tryptamine to form methyl 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoate. mdpi.com Such molecules, containing a long aliphatic spacer, can be used as building blocks for creating polymers with specific functionalities or as modifiers for surfaces and other materials.

Analytical Methodologies for the Characterization and Quantification of Methyl 9 Chloro 9 Oxononanoate and Its Derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is an essential tool in the workflow involving Methyl 9-chloro-9-oxononanoate, from monitoring its synthesis to purifying its reaction products. Due to the compound's reactivity, especially its susceptibility to hydrolysis, these methods must be conducted under anhydrous conditions.

Column chromatography using silica (B1680970) gel is a standard and effective method for the purification of products synthesized from this compound. mdpi.commdpi.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For the derivatives of this compound, which are often less polar than the starting materials or by-products, column chromatography provides a reliable means of obtaining pure compounds. mdpi.comresearchgate.net

In several syntheses utilizing this compound as a reactant, column chromatography is the final purification step. For instance, in the Friedel–Crafts acylation with N-methyl indole (B1671886), the resulting product, Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, was purified by column chromatography on silica gel. mdpi.com Similarly, the product of a Schotten–Baumann-type reaction with 2-aminothiazole (B372263), Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, was also isolated using this method. mdpi.com The choice of eluent, typically a mixture of non-polar and slightly more polar solvents, is critical for achieving good separation. mdpi.commdpi.com

Table 1: Examples of Column Chromatography Conditions for Purifying Derivatives of this compound

| Derivative Compound | Stationary Phase | Eluent System | Yield | Reference |

| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Silica Gel | Diethyl ether / Petroleum ether (7/3, v/v) | 40% | mdpi.com |

| Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate | Silica Gel | Diethyl ether / Petroleum ether (8/2, v/v) | 43% | mdpi.com |

| Dimethyl 9,9'-(pyrimidin-2-ylazanediyl)bis(9-oxononanoate) | Silica Gel | Methanol (B129727) / Ethyl acetate (B1210297) (5/95, v/v) | Not specified | nih.gov |

| Methyl 9-(1H-benzo[d] acs.orgresearchgate.netnih.govtriazol-1-yl)-9-oxononanoate | Not specified | Not specified | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound. mdpi.commdpi.com It is a rapid, simple, and cost-effective technique that provides qualitative information about the composition of the reaction mixture at any given time. waters.com By spotting the reaction mixture on a silica gel-coated plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. mdpi.commdpi.comoregonstate.edu

TLC was used to follow the course of the Friedel–Crafts acylation between this compound and N-methyl indole, allowing for the determination of the reaction's completion. mdpi.com The technique is also suitable for tracking the formation of N-acyl homoserine lactone analogues. nih.govresearchgate.net The choice of mobile phase is determined by the polarity of the compounds to be separated; a common strategy is to use a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like diethyl ether or ethyl acetate. mdpi.commdpi.com The product is expected to have a different retention factor (Rf) than the starting acyl chloride. nih.gov

Table 2: TLC Systems for Monitoring Reactions of this compound

| Reaction Type | Stationary Phase | Eluent System | Purpose | Reference |

| Friedel–Crafts Acylation | Silica gel 60 F₂₅₄ | Diethyl ether / Petroleum ether (8/2, v/v) | Reaction course monitoring | mdpi.com |

| Schotten–Baumann Reaction | Silica gel 60 F₂₅₄ | Diethyl ether / Petroleum ether (9/1, v/v) | Reaction course monitoring | mdpi.com |

| General Acylation | Silica Gel | Hexane / Acetone (3:1, v/v) | Purity check of ketone product | oregonstate.edu |

This table is interactive. Click on the headers to sort the data.

Quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC) is challenging due to its high reactivity and instability in the aqueous mobile phases typically used in reversed-phase HPLC. americanpharmaceuticalreview.com The acyl chloride functional group is readily hydrolyzed, which would lead to inaccurate quantification. researchgate.net Therefore, direct HPLC analysis is generally avoided. americanpharmaceuticalreview.com

However, HPLC is a powerful technique for the quantitative analysis of the more stable derivatives of this compound, as well as its parent compound, azelaic acid monomethyl ester, and other related fatty acid methyl esters (FAMEs). acs.orgresearchgate.netscielo.br For these analyses, reversed-phase columns (e.g., C18) are commonly used with ultraviolet (UV) detection. researchgate.netiaea.org Since many FAMEs lack a strong chromophore, detection is often performed at low wavelengths, such as 205 nm. researchgate.netscielo.br The method can be validated for linearity, repeatability, and sensitivity, providing reliable quantitative data. acs.orgresearchgate.netiaea.org For compounds without a UV-absorbing group, an evaporative light-scattering detector (ELSD) can be used. nih.gov The most effective strategy for the quantitative analysis of the acyl chloride itself involves derivatization prior to HPLC analysis, as discussed in the following section. americanpharmaceuticalreview.comresearchgate.net

Table 3: HPLC Conditions for the Analysis of Related Fatty Acid Methyl Esters

| Analyte(s) | Column | Mobile Phase | Detector | Key Findings | Reference |

| Fatty Acid Methyl Esters (in Biodiesel) | C18 | Acetonitrile (isocratic) | UV (205 nm) | Good linearity (r² > 0.99), repeatability (RSD < 3%), and correlation with GC-FID method. | researchgate.netscielo.briaea.org |

| Fatty Acid Methyl Esters (in Biodiesel) | C18 | Methanol / Water | UV | Good linearity (r² ≥ 0.995), LOD/LOQ in the range of 0.0001-0.0054% mass. | acs.org |

| 13 Fatty Acid Methyl Esters (in Oils) | C18 | Methanol / Water | ELSD | Successful separation and quantification of 13 different FAMEs. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Application of Derivatization Strategies for Analytical Purposes

Given the analytical challenges posed by the reactive nature of acyl chlorides, derivatization is a crucial strategy for the reliable quantification of this compound. americanpharmaceuticalreview.comnih.gov This approach involves converting the highly reactive acyl chloride into a stable derivative that is amenable to analysis by standard chromatographic techniques like HPLC. americanpharmaceuticalreview.comresearchgate.net The derivatization reaction should be rapid, quantitative, and produce a single product with favorable analytical properties, such as strong UV absorbance for sensitive detection. nih.govscispace.com

A common and effective strategy is to react the acyl chloride with a nucleophilic agent. americanpharmaceuticalreview.comresearchgate.net While simple conversion to an ester by reaction with an alcohol is possible, this may not be suitable if the resulting ester lacks a chromophore or if the alcohol is present in the manufacturing process. americanpharmaceuticalreview.com A more robust method involves using a derivatizing agent that introduces a chromophore into the molecule. americanpharmaceuticalreview.comresearchgate.netnih.gov 2-Nitrophenylhydrazine has been identified as a suitable reagent for this purpose. researchgate.netnih.gov It reacts with acyl chlorides to form stable derivatives that exhibit strong UV absorbance at a higher wavelength (around 395 nm), which minimizes interference from the sample matrix. researchgate.netnih.gov This pre-column derivatization allows for highly sensitive and specific quantification of residual acyl chlorides in various matrices using HPLC-UV. researchgate.netnih.gov The method can be optimized by studying reaction conditions such as temperature, time, and reagent concentration to ensure complete conversion. nih.gov

Table 4: Derivatization Strategy for Acyl Chloride Analysis

| Derivatizing Reagent | Analyte Type | Resulting Derivative | Analytical Technique | Key Advantages | Reference |

| 2-Nitrophenylhydrazine | Aromatic and Aliphatic Acyl Chlorides | Hydrazine derivative | HPLC-UV | High specificity and sensitivity (LODs 0.01–0.03 µg/mL). Derivative absorbs at 395 nm, minimizing matrix interference. | researchgate.netnih.gov |

| Alcohol (e.g., Methanol) | Acyl Chlorides | Ester | HPLC, GC | Simple and rapid conversion to a more stable compound. | americanpharmaceuticalreview.comresearchgate.net |

| 4-Nitrophenol | Acyl Chlorides lacking a chromophore | Ester with UV-active group | HPLC-UV | Incorporates a functional group with UV absorbance for detection. | americanpharmaceuticalreview.com |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the recommended synthetic routes for Methyl 9-chloro-9-oxononanoate, and how can reaction efficiency be optimized?

this compound is synthesized via Friedel-Crafts acylation , where it reacts with aromatic substrates (e.g., N-methyl indole) in the presence of AlCl₃ as a Lewis acid catalyst. Key parameters include:

- Solvent : Chloroform at room temperature.

- Stoichiometry : Equimolar ratios of reactants.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

- Purification : Column chromatography using silica gel with a light petroleum/diethyl ether (3:7 v/v) eluent, yielding ~40% purified product .

Optimization Strategies :

- Test alternative catalysts (e.g., FeCl₃) to reduce by-product formation.

- Adjust reaction time, temperature, and solvent polarity.

- Increase catalyst loading cautiously to avoid side reactions.

Table 1. Example Reaction Conditions

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| AlCl₃ | Chloroform | RT | 40% |

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization involves:

- 1H/13C-NMR : Assign proton and carbon environments, including DEPT for CH₃/CH₂/CH groups.

- ESI-MS : Confirm molecular ion peaks and fragmentation patterns.

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches.

- UV-Vis : Detect conjugation or electronic transitions in derivatives.

- NOESY-1D : Resolve spatial configurations in complex derivatives .

Note : Cross-validate data with computational modeling (e.g., DFT) for ambiguous signals.

Q. What safety protocols are critical when handling this compound in laboratory settings?

While the compound lacks formal GHS classification, adopt these precautions:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Management : Collect residues for hazardous waste disposal (avoid sewer release) .

- Emergency Measures : For spills, mechanically collect material and clean with compatible solvents .

Advanced Research Questions

Q. How can researchers address low yields in Friedel-Crafts acylation reactions involving this compound?

Low yields may stem from:

- By-product Formation : Unidentified side products observed in TLC .

- Catalyst Deactivation : Moisture-sensitive AlCl₃ may hydrolyze; use anhydrous conditions.

- Competitive Reactions : Acyl chloride may react with solvent impurities.

Solutions :

- Screen alternative solvents (e.g., dichloromethane) for improved selectivity.

- Pre-activate substrates via silylation to enhance electrophilicity.

- Employ high-throughput screening to identify optimal molar ratios.

Q. What strategies are effective in resolving discrepancies between spectroscopic data (e.g., NMR vs. MS) for derivatives?

Contradictory data may arise from:

- Sample Purity : Impurities skew NMR integrals; repurify via preparative HPLC.

- Isomerism : Use NOESY or 2D-COSY to distinguish regioisomers .

- Ionization Artifacts : Compare ESI-MS with MALDI-TOF to rule out adduct formation.

Best Practice : Validate with independent techniques (e.g., X-ray crystallography) for ambiguous cases.

Q. How should stability studies of this compound be designed to assess degradation under varying storage conditions?

Experimental Design :

- Conditions : Store at 4°C, 25°C, and 40°C under nitrogen vs. ambient air.

- Analysis : Monitor degradation via HPLC at intervals (0, 7, 30 days).

- Degradation Products : Nonanal and methyl octanoate are potential breakdown products under oxidative conditions .

Mitigation : Use amber vials with desiccants to minimize light/moisture exposure.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.